2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
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Overview
Description
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.176. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has shown the synthesis and evaluation of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating significant anti-inflammatory properties. For instance, compounds structurally related to "2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid" have been synthesized and found to exhibit comparable potency to known anti-inflammatory drugs like Ibuprofen in specific assays (Vazquez, Rosell, & Pujol, 1996).
Diuretic Activity
Further studies have investigated the diuretic activity of compounds with structural similarities, revealing the specific structural requirements necessary for effective diuretic action in animal models. This includes research on [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids and their potential development for medical applications (Shutske et al., 1982).
Fluorophore Development
On the chemical front, research into monofluorinated small molecules, including those related to the query compound, has contributed to advancements in materials science, particularly in the development of novel fluorophores. These fluorophores exhibit unique fluorescence features and have potential applications in bioimaging and molecular probes (Burns & Hagaman, 1993).
Chemokine Receptor Antagonism
In pharmacology, compounds with the specified fluorine substitution have been identified as potent antagonists of specific chemokine receptors, such as CRTh2, which plays a crucial role in inflammatory processes. This has led to the development of novel therapeutic candidates for conditions like asthma and allergic rhinitis (Fretz et al., 2013).
Mechanism of Action
Target of Action
It has been found to exhibit significant antibacterial activity, particularly againstB. subtilis and E. coli , suggesting that it may target bacterial proteins or pathways.
Mode of Action
Given its antibacterial activity , it is plausible that it interacts with bacterial proteins or disrupts essential biochemical pathways, leading to inhibition of bacterial growth.
Biochemical Pathways
Its antibacterial activity suggests that it may interfere with pathways essential for bacterial survival and proliferation .
Result of Action
The primary result of the action of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is the inhibition of bacterial growth . It has been found to inhibit the growth of B. subtilis by 60.04% , indicating a significant antibacterial effect.
Properties
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRQOAUOJOYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CC(=O)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.